molecular formula C23H21N3O3 B2801467 3-[1,1'-biphenyl]-4-yl-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime CAS No. 338965-32-5

3-[1,1'-biphenyl]-4-yl-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime

Cat. No.: B2801467
CAS No.: 338965-32-5
M. Wt: 387.439
InChI Key: HQHMHOLOZGREDK-KLCIZJNOSA-N
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Description

The compound 3-[1,1'-biphenyl]-4-yl-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime is a hydrazone-oxime derivative characterized by a biphenyl core, a 4-methoxyphenyl hydrazone substituent, and an O-methyloxime functional group.

Properties

IUPAC Name

(2Z,3E)-3-methoxyimino-2-[(4-methoxyphenyl)hydrazinylidene]-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-28-21-14-12-20(13-15-21)25-26-22(16-24-29-2)23(27)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16,25H,1-2H3/b24-16+,26-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHMHOLOZGREDK-KLCIZJNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(/C=N/OC)\C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[1,1'-biphenyl]-4-yl-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime is a member of the biphenyl derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C21H22N2O3C_{21}H_{22}N_2O_3. Its structure includes a biphenyl moiety, a hydrazone linkage, and an oxime functional group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that biphenyl derivatives exhibit a range of biological activities including:

  • Antioxidant Activity : Some studies suggest that compounds with similar structures possess significant antioxidant properties, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : Biphenyl derivatives have shown efficacy against various bacterial strains, indicating potential use as antimicrobial agents.
  • Anticancer Effects : Certain derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

The biological activities of this compound may involve several mechanisms:

  • Free Radical Scavenging : The oxime group may facilitate the scavenging of free radicals, thereby protecting cellular components from oxidative damage.
  • Enzyme Inhibition : Similar compounds have been found to inhibit specific enzymes involved in cancer progression or bacterial metabolism.
  • Cell Signaling Modulation : Interaction with cellular signaling pathways can lead to altered gene expression and cell cycle regulation.

Antioxidant Activity

A study evaluating the antioxidant properties of biphenyl derivatives demonstrated that compounds with hydrazone linkages exhibited higher radical scavenging activities compared to their non-hydrazone counterparts. This suggests that the specific structural features of this compound may enhance its antioxidant capabilities.

Antimicrobial Efficacy

In vitro studies have shown that biphenyl derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, a derivative with a similar biphenyl structure was found effective against Staphylococcus aureus and Escherichia coli, suggesting potential for this compound in developing new antibiotics.

Anticancer Potential

Research has indicated that certain biphenyl derivatives can induce apoptosis in various cancer cell lines. A notable study found that a structurally related compound significantly inhibited cell proliferation in breast cancer cells through the activation of caspase pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant radical scavenging
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substitution pattern on the hydrazone and aryl groups significantly influences molecular weight, polarity, and biological activity. Key analogs include:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound R1: Biphenyl-4-yl; R2: 4-MeOPh C27H23N3O3 ~437.5* Hypothesized tautomerism; unconfirmed bioactivity
3-[1,1'-Biphenyl]-4-yl-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime R1: Biphenyl-4-yl; R2: 4-MePh C26H23N3O2 ~409.5 Structural analog; no reported activity
2-[2-(3,4-Dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime R1: 4-MeOPh; R2: 3,4-diMePh C19H21N3O3 339.4 Higher lipophilicity; thermal stability (m.p. data pending)
3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime R1: 2,4-Cl2Ph; R2: Ph C15H11Cl2N3O2 340.2 Antifungal/antiviral potential (inferred from Cl substituents)

*Estimated based on structural similarity to analogs.

Key Observations :

  • Electron-donating vs.

Q & A

Q. What are the recommended synthetic pathways for 3-[1,1'-biphenyl]-4-yl-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Hydrazone Formation: React 4-methoxyphenylhydrazine with a β-keto aldehyde precursor under acidic conditions (e.g., HCl/EtOH) to form the hydrazone intermediate.

O-Methyloxime Derivatization: Treat the intermediate with methoxyamine hydrochloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
Key Variables: Temperature (>70°C accelerates oxime formation but may increase side products), solvent polarity (DMF enhances nucleophilicity of methoxyamine), and stoichiometric ratios (1:1.2 hydrazine:aldehyde minimizes unreacted starting material) .

Q. How can structural elucidation of this compound be achieved, and what analytical techniques are critical for resolving ambiguities in its tautomeric forms?

Methodological Answer: Combine spectroscopic and computational methods:

  • NMR: Use 1H^1H- and 13C^{13}C-NMR to identify hydrazone (N–H at δ 10–12 ppm) and oxime (C=N–O at δ 8–9 ppm) signals. 2D techniques (HSQC, HMBC) confirm connectivity .
  • X-ray Crystallography: Resolve tautomeric preferences (e.g., keto-enol or hydrazone-oxime equilibria) by analyzing bond lengths and angles .
  • IR Spectroscopy: Confirm C=N stretches (~1600 cm1^{-1}) and O–H absence to rule out enol tautomers .

Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation products be mitigated?

Methodological Answer:

  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., hydrolysis of oxime to ketone).
  • Mitigation Strategies: Store under inert gas (Ar/N2_2) at –20°C in amber vials. Avoid aqueous solvents due to susceptibility to hydrolysis .
  • Decomposition Pathways: Thermal analysis (TGA/DSC) identifies exothermic decomposition at >150°C, releasing NOx_x and biphenyl derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in [3+2] cycloaddition reactions, and how do substituents influence regioselectivity?

Methodological Answer:

  • Computational Modeling: Use DFT (B3LYP/6-31G*) to map transition states. The hydrazone moiety acts as a dipolarophile, with electron-withdrawing groups (e.g., biphenyl) lowering activation energy for cycloaddition .
  • Experimental Validation: React with nitrile oxides or azides under microwave irradiation (100°C, 30 min). Regioselectivity is controlled by steric hindrance from the 4-methoxyphenyl group, favoring 1,5-adducts .

Q. How can computational methods predict the compound’s biological activity, and what in vitro assays validate these predictions?

Methodological Answer:

  • Molecular Docking: Screen against targets like COX-2 or kinases using AutoDock Vina. The biphenyl group shows high affinity for hydrophobic binding pockets .
  • In Vitro Testing:
    • Anticancer Activity: MTT assay on cancer cell lines (IC50_{50} values correlated with docking scores).
    • Anti-inflammatory: ELISA for TNF-α inhibition in LPS-stimulated macrophages .

Q. What strategies resolve contradictions in reported spectroscopic data for hydrazone-oxime systems?

Methodological Answer:

  • Cross-Validation: Compare NMR data across solvents (DMSO-d6_6 vs. CDCl3_3) to assess tautomerization.
  • Dynamic NMR: Perform variable-temperature 1H^1H-NMR to detect slow-exchange processes (e.g., E/Z isomerism) .
  • Synchrotron XRD: Resolve ambiguities in solid-state structures, confirming dominant tautomeric forms .

Q. How does the biphenyl substituent influence the compound’s electronic properties and applications in catalysis?

Methodological Answer:

  • Electrochemical Analysis: Cyclic voltammetry reveals a reduction peak at –1.2 V (vs. Ag/AgCl), indicating electron-withdrawing effects from the biphenyl group.
  • Catalytic Applications: Test as a ligand in Pd-catalyzed cross-coupling (Suzuki-Miyaura). The biphenyl backbone enhances π-π interactions, improving substrate binding and turnover frequency .

Q. What advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Preparative HPLC: Use a C18 column with acetonitrile/water (70:30) to separate oxime derivatives from unreacted hydrazones.
  • Countercurrent Chromatography: Optimize solvent systems (hexane/ethyl acetate/methanol/water) for high-purity isolation (>99%) .

Q. How can machine learning optimize reaction conditions for scaling up synthesis while minimizing hazardous byproducts?

Methodological Answer:

  • Data-Driven Workflow: Train models on reaction parameters (temperature, solvent, catalyst) from historical data.
  • Hazard Prediction: Integrate tools like ChemStor to flag conditions producing NOx_x or sulfonic acid byproducts.
  • Validation: Pilot 10-g scale reactions under ML-suggested conditions (e.g., 65°C, DMF, 0.5 mol% CuI catalyst), achieving 85% yield with <2% impurities .

Q. What interdisciplinary approaches reconcile discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

  • Meta-Analysis: Compare QSAR models with high-throughput screening data to identify outliers (e.g., false-positive docking hits).
  • Proteomics: Use SILAC labeling to assess off-target effects in cellular assays, refining computational parameters .

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